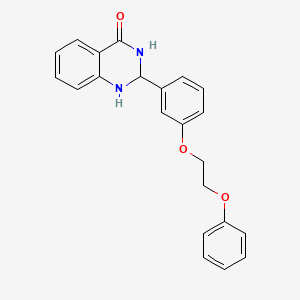

2-(3-(2-Phenoxyethoxy)phenyl)-2,3-dihydroquinazolin-4(1H)-one

Description

Properties

IUPAC Name |

2-[3-(2-phenoxyethoxy)phenyl]-2,3-dihydro-1H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N2O3/c25-22-19-11-4-5-12-20(19)23-21(24-22)16-7-6-10-18(15-16)27-14-13-26-17-8-2-1-3-9-17/h1-12,15,21,23H,13-14H2,(H,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOQVJQIWUKQQGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCCOC2=CC=CC(=C2)C3NC4=CC=CC=C4C(=O)N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

It’s known that quinazolinone derivatives often interact with various enzymes and receptors in the body, influencing cellular processes.

Mode of Action

It’s known that quinazolinone derivatives can participate in many organic synthesis reactions due to their electrophilic substitution and nuclear magnetic activity. They can also form complexes with metal ions, forming stable chelates.

Biochemical Pathways

Quinazolinone derivatives are known to be involved in a variety of biochemical reactions, suggesting that they may influence multiple pathways.

Pharmacokinetics

It’s known that quinazolinone derivatives are generally soluble in most organic solvents, such as ethanol, dimethylformamide, and chloroform, but have relatively low solubility in water. This suggests that the compound’s bioavailability may be influenced by its solubility.

Result of Action

Given the compound’s potential to participate in various organic synthesis reactions and form complexes with metal ions, it may influence a variety of cellular processes.

Action Environment

The compound is relatively stable under normal temperatures but is sensitive to strong oxidizing agents and acidic conditions. Its action, efficacy, and stability may therefore be influenced by environmental factors such as temperature, pH, and the presence of oxidizing agents.

Biological Activity

The compound 2-(3-(2-Phenoxyethoxy)phenyl)-2,3-dihydroquinazolin-4(1H)-one is a derivative of the quinazolinone class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

- Molecular Formula : C22H20N2O3

- Molecular Weight : 360.413 g/mol

- CAS Number : 1354095-56-9

- IUPAC Name : 2-[3-(2-phenoxyethoxy)phenyl]-2,3-dihydro-1H-quinazolin-4-one

The compound exhibits a complex structure that contributes to its biological activity. The presence of the phenoxyethoxy group is particularly significant in enhancing its pharmacological properties.

Antioxidant Properties

Research indicates that quinazolinone derivatives exhibit notable antioxidant properties. A study highlighted that compounds similar to this compound demonstrated significant radical scavenging capabilities, which are crucial for preventing oxidative stress-related diseases .

Anti-Tubercular Activity

A series of studies evaluated the anti-tubercular efficacy of various quinazolinone analogues, including those structurally related to this compound. Notably, certain derivatives showed moderate to good activity against Mycobacterium tuberculosis, with minimum inhibitory concentration (MIC) values ranging from 12.5 to 25 μg/mL. The most potent compound in these studies was reported with an MIC of 12.5 μg/mL .

COX-2 Inhibition

Inhibition of cyclooxygenase-2 (COX-2) is another significant aspect of the biological activity of quinazolinones. Compounds similar to this compound have been synthesized and tested for their COX-2 inhibitory activity. One study reported a maximum COX-2 inhibition of 47.1% at a concentration of 20 μM for related compounds .

Anticancer Activity

The potential anticancer properties of quinazolinones have also been explored. A study indicated that certain derivatives could inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . The specific activity of this compound in cancer models remains to be fully elucidated but shows promise based on structural analogs.

Summary of Biological Activities

The mechanisms underlying the biological activities of this compound are still being investigated. However, it is hypothesized that:

- Antioxidant Activity : The compound may scavenge free radicals and inhibit lipid peroxidation.

- Anti-Tubercular Activity : Interaction with specific enzymes in Mycobacterium tuberculosis may disrupt metabolic pathways essential for bacterial survival.

- COX-2 Inhibition : Structural features allow for binding at the active site of COX-2, leading to reduced inflammation.

Case Studies

Several case studies have documented the synthesis and evaluation of quinazolinone derivatives:

- Synthesis and Evaluation : A study synthesized multiple analogues and assessed their biological activities, finding that modifications at specific positions significantly enhanced their efficacy against tuberculosis .

- Molecular Docking Studies : Molecular docking analyses have been conducted to predict interactions between quinazolinones and target proteins involved in disease processes, providing insights into their potential mechanisms .

Comparison with Similar Compounds

The quinazolinone core is a versatile pharmacophore, and substitutions at the 2- and 3-positions significantly influence physical, chemical, and biological properties. Below is a detailed comparison of the target compound with structurally related derivatives from the literature:

Substituent Effects on Physical Properties

Key Observations :

- Molecular Weight: The target compound’s phenoxyethoxy substituent increases its molecular weight (~405.4) compared to halogenated analogs (e.g., 2h: 431.06, 2i: 397.10).

- Melting Point: Electron-withdrawing groups (e.g., SO₂Me in 2h, 2i) correlate with higher melting points (90–118°C), while bulky lipophilic groups (e.g., phenoxyethoxy) may lower melting points due to reduced crystallinity.

- Synthesis Yield : Halogenated derivatives (e.g., 2h, 58%) show moderate yields, whereas simpler aryl derivatives (e.g., 3a ) achieve higher yields. The target compound’s complex substituent may require optimized catalytic conditions (e.g., CoFe₂O₄-Sp-SO₃H ).

Preparation Methods

Synthesis of 3-(2-Phenoxyethoxy)benzaldehyde

The side chain is introduced via Williamson ether synthesis:

-

Step 1 : 3-Hydroxybenzaldehyde reacts with 2-bromoethyl phenyl ether in the presence of a base (e.g., K₂CO₃) in acetone under reflux (12 h, 60°C) to yield 3-(2-phenoxyethoxy)benzaldehyde.

-

Step 2 : Purification via column chromatography (hexane:ethyl acetate, 4:1) affords the aldehyde in ~85% yield.

Multicomponent Cyclocondensation Strategies

Graphene Oxide (GO)-Catalyzed Aqueous Synthesis

-

Reactants : Anthranilamide (1 mmol), 3-(2-phenoxyethoxy)benzaldehyde (1 mmol), GO nanosheets (25 mg).

-

Conditions : Water (3 mL), room temperature, stirring (2–4 h).

-

Workup : Filtration to recover GO, crystallization from ethanol.

-

Yield : 78–82%.

Mechanism : GO’s oxygen-rich surface mediates imine formation and intramolecular cyclization via hydrogen bonding and π–π interactions.

Ionic Liquid-Promoted One-Pot Synthesis

-

Reactants : Isatoic anhydride (2 mmol), 3-(2-phenoxyethoxy)benzaldehyde (2 mmol), ammonium acetate (3 mmol), [Cmim]CF₃COO ionic liquid (20 mol%).

-

Conditions : Ethanol:water (1:1, 4 mL), 80°C, 2.5 h.

-

Workup : Filtration, ionic liquid recovery via distillation.

-

Yield : 85–90%.

Advantages : Recyclable catalyst, reduced reaction time, and high atom economy.

Scandium Triflate-Catalyzed Route

-

Reactants : Anthranilamide (300 µmol), 3-(2-phenoxyethoxy)benzaldehyde (360 µmol), Sc(OTf)₃ (3 µmol).

-

Conditions : Dichloromethane (2 mL), rt, 4–6 h.

-

Workup : Silica gel chromatography (ethyl acetate:hexane, 1:3).

-

Yield : 70–75%.

Limitations : Requires anhydrous conditions and costly catalyst.

Optimization Studies and Comparative Analysis

Solvent and Temperature Effects

| Parameter | GO-Catalyzed | Ionic Liquid | Sc(OTf)₃ |

|---|---|---|---|

| Solvent | H₂O | EtOH:H₂O (1:1) | CH₂Cl₂ |

| Temp (°C) | 25 | 80 | 25 |

| Time (h) | 2–4 | 2.5 | 4–6 |

| Yield (%) | 78–82 | 85–90 | 70–75 |

Key Findings :

Catalyst Recycling Efficiency

Insight : Ionic liquids exhibit superior recyclability due to thermal stability and negligible leaching.

Mechanistic Insights and Side-Reaction Mitigation

Reaction Pathway

-

Imine Formation : Aldehyde reacts with anthranilamide’s amine group to form a Schiff base.

-

Cyclization : Nucleophilic attack by the adjacent amide nitrogen forms the dihydroquinazolinone ring.

-

Aromatization (if applicable): Oxone or aerobic oxidation converts dihydroquinazolinones to quinazolinones.

Byproduct Formation

-

Oligomerization : Excess aldehyde may lead to dimeric species. Mitigated by stoichiometric control.

-

Hydrolysis : Prolonged reaction times in aqueous media can hydrolyze the imine intermediate. Addressed by TLC monitoring.

Scalability and Industrial Feasibility

Pilot-Scale Adaptations

Q & A

Basic Research Questions

Q. What are the optimal solvent systems and reaction conditions for synthesizing 2-(3-(2-phenoxyethoxy)phenyl)-2,3-dihydroquinazolin-4(1H)-one?

- Methodological Answer : Ethanol (EtOH) is often preferred for synthesizing quinazolinone derivatives due to its balance of polarity and boiling point, which facilitates reflux conditions. For example, yields exceeding 80% were reported in EtOH for analogous compounds when reacting benzaldehydes with isatoic anhydride and thiadiazol-2-amine . However, solvent selection should be validated via systematic screening (e.g., CH₂Cl₂, THF, H₂O) to assess effects on reaction kinetics and purity. Reaction time (typically 2–6 hours under reflux) and catalyst loading (e.g., p-TsOH at 0.6 mmol per 1 mmol substrate) must also be optimized using design-of-experiment (DoE) approaches .

Q. How do electron-donating and electron-withdrawing substituents on the benzaldehyde precursor influence the yield of quinazolinone derivatives?

- Methodological Answer : Substituents significantly impact cyclization efficiency. Electron-donating groups (e.g., -OMe, -OH) enhance nucleophilic attack during ring closure, while electron-withdrawing groups (e.g., -NO₂, -Cl) may slow the reaction but improve crystallinity. For instance, yields for -OMe-substituted derivatives reached >90%, whereas -NO₂ analogs required extended reaction times but achieved comparable purity . Researchers should use HPLC or LC-MS to monitor intermediate stability and validate substituent effects via Hammett plots .

Q. What spectroscopic techniques are most reliable for confirming the structure of this compound?

- Methodological Answer : Combine ¹H/¹³C NMR to verify aromatic proton environments and carbonyl groups (C=O at ~170 ppm). Single-crystal X-ray diffraction (SC-XRD) is definitive for resolving stereochemistry, as demonstrated for related dihydroquinazolinones . Mass spectrometry (HRMS) confirms molecular weight, while IR spectroscopy identifies key functional groups (e.g., N-H stretches at ~3300 cm⁻¹) .

Advanced Research Questions

Q. How can computational modeling predict the bioactivity of 2-(3-(2-phenoxyethoxy)phenyl)-dihydroquinazolin-4(1H)-one against specific molecular targets?

- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) to assess binding affinities to targets like cyclooxygenase-2 (COX-2) or bacterial enzymes. For example, derivatives with 1,3,4-thiadiazole moieties showed strong interactions with COX-2 active sites (binding energy < -8 kcal/mol) . Pair docking with molecular dynamics simulations (e.g., GROMACS) to evaluate stability over 100 ns trajectories. Validate predictions via in vitro assays (e.g., MIC for antimicrobial activity) .

Q. What experimental strategies resolve contradictions in reported synthetic yields for structurally similar quinazolinones?

- Methodological Answer : Discrepancies often arise from unaccounted variables like trace moisture or catalyst deactivation. Replicate conflicting protocols under controlled conditions (e.g., inert atmosphere, anhydrous solvents). Use design-of-experiment (DoE) to isolate critical factors (e.g., temperature, stoichiometry). For example, a 10% increase in p-TsOH concentration improved yields by 15% in water-mediated reactions . PXRD can also identify polymorphic forms affecting yield calculations .

Q. How can mechanistic studies elucidate the role of 2-phenoxyethoxy groups in stabilizing the dihydroquinazolinone core?

- Methodological Answer : Conduct kinetic isotope effect (KIE) studies to probe rate-determining steps in ring formation. Isotopic labeling (e.g., ¹⁸O in phenoxyethoxy groups) coupled with MS/MS fragmentation can track oxygen migration during cyclization. DFT calculations (e.g., B3LYP/6-311+G(d,p)) reveal steric and electronic contributions of the phenoxyethoxy moiety to transition-state stabilization . Compare with analogs lacking the ether linkage to quantify its impact .

Q. What in vivo experimental designs are appropriate for evaluating the pharmacokinetics of this compound?

- Methodological Answer : Use randomized block designs with split-plot arrangements to account for variables like dosage (e.g., 10–100 mg/kg) and administration route (oral vs. IV). For example, a study on similar compounds employed LC-MS/MS to measure plasma half-life (t½ = 4.2 hours) and bioavailability (F = 35%) in rodent models . Include control groups receiving vehicle or reference drugs (e.g., fluconazole for antifungal comparisons) .

Key Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.